3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that features a fused pyrimidine and indole ring system. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable subject of study in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent selection, and reaction condition optimization to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
1,2,4-Triazole derivatives: These compounds also contain nitrogen-rich heterocyclic structures and are known for their antimicrobial and anticancer properties
Uniqueness
3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and methoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H12ClN3O3 |
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Molecular Weight |
341.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-methoxy-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C17H12ClN3O3/c1-24-11-6-7-12-13(8-11)19-15-14(12)20-17(23)21(16(15)22)10-4-2-9(18)3-5-10/h2-8,19H,1H3,(H,20,23) |
InChI Key |
FEXXDVZRMKULIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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